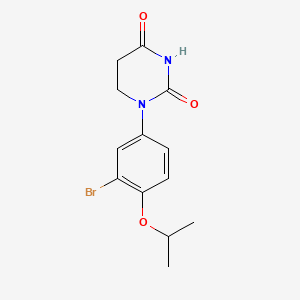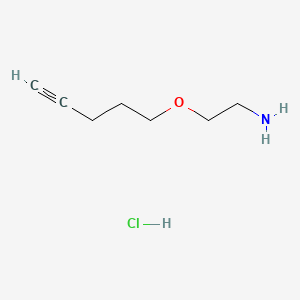
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of an amine, which is often used in various chemical reactions and research applications. The compound is characterized by the presence of an alkyne group, an ether linkage, and an amine group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the reaction of 4-pentyn-1-ol with ethylene oxide to form 2-(pent-4-yn-1-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride depends on its application. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of covalent bonds with target proteins. The alkyne group allows for click chemistry reactions, which are used to label and track biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the ether linkage.
2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride: Similar but contains an alkene group instead of an alkyne.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar functional groups but has a more complex aromatic structure
Uniqueness
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is unique due to its combination of an alkyne group, ether linkage, and amine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
2-pent-4-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-6-9-7-5-8;/h1H,3-8H2;1H |
Clave InChI |
GGHWCKQILCNERW-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


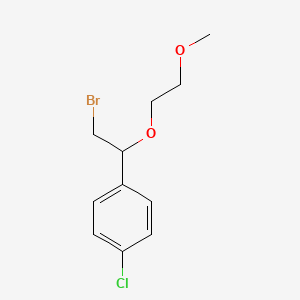
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
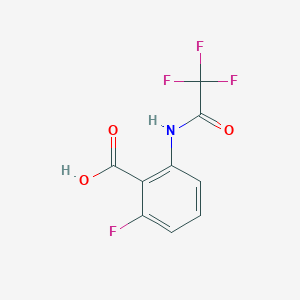
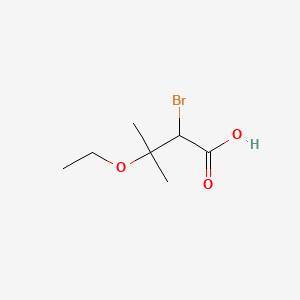
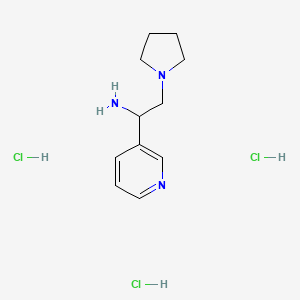
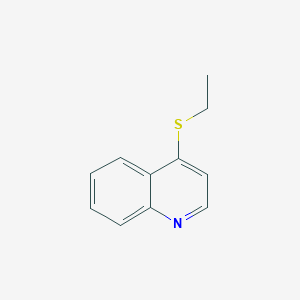
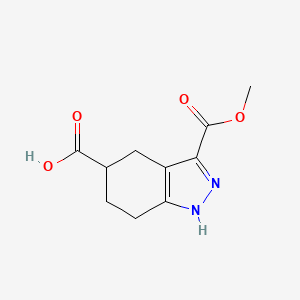

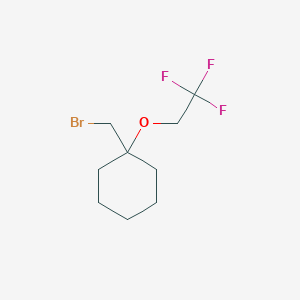

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

